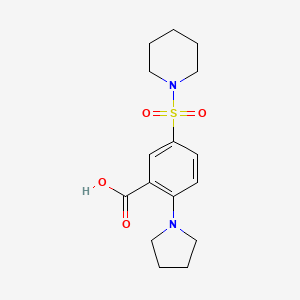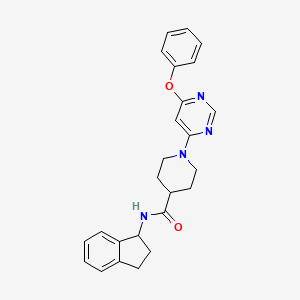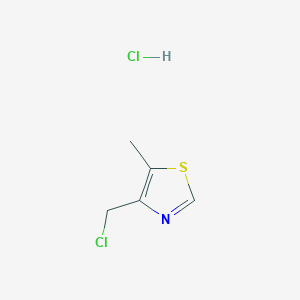![molecular formula C15H16N2OS2 B2363270 2-mercapto-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105190-18-8](/img/structure/B2363270.png)
2-mercapto-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-mercapto-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained attention in the scientific research community due to its potential in various applications. This compound is also known as MPTP, and it has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis Approaches:
- The compound and its derivatives have been synthesized via various methods. One such method involves the cyclization of esters or amides of corresponding 2-amino-thiophene-3-carboxylic acids, using direct reaction with thiourea or via N,N′-disubstituted thioureas as intermediates (Sauter & Deinhammer, 1973). Innovative synthesis routes are also documented, such as starting from 2-amino-3-carbethoxy-4,5-dimethyl thiophene to produce analgesic and anti-inflammatory agents (Alagarsamy et al., 2007).
Chemical Reactions and Derivatives:
- A variety of derivatives have been synthesized, showcasing the chemical versatility of the compound. This includes synthesis from Schiff base reactions, and further reactions leading to a range of pyrimidin-4-one derivatives with potential biological activities (Abu‐Hashem, 2014). The creation of thiazolo[4,5-d]pyrimidines as potential anti-HIV, anticancer, and antimicrobial agents is another significant research area, reflecting the broad potential applications of these derivatives (Habib et al., 1996).
Propiedades
IUPAC Name |
6-methyl-3-(2-phenylethyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-10-9-12-13(20-10)14(18)17(15(19)16-12)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZCLBMVHPCVIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=S)N2)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-mercapto-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2363188.png)



![3-(4-Methoxyphenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2363198.png)

![2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2363200.png)

![4-(3-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2363203.png)


![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid](/img/structure/B2363209.png)
